[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride
Description
Chemical Significance of Pyrazole-Based Derivatives in Modern Chemistry
Pyrazole derivatives represent a cornerstone of heterocyclic chemistry due to their structural versatility and broad pharmacological applications. The pyrazole scaffold (C₃H₄N₂) features two adjacent nitrogen atoms within a five-membered aromatic ring, enabling diverse electronic and steric modifications. This moiety is prevalent in pharmaceuticals such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Cimetidine (histamine H₂-receptor antagonist). Pyrazole derivatives exhibit activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains, driven by their ability to mimic nucleotide structures and interact with biological targets.
The introduction of fluorine atoms or fluorinated groups (e.g., 4-fluorophenyl) enhances metabolic stability, bioavailability, and target affinity by modulating electronic properties and lipophilicity. These attributes make fluorinated pyrazoles indispensable in rational drug design.
Structural and Functional Overview of the Target Compound
[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride (C₁₁H₁₃ClFN₃, molecular weight: 255.72 g/mol) features:
- A pyrazole core substituted at position 1 with a 4-fluorophenyl group.
- A methyl group at position 3 .
- A methanamine hydrochloride moiety at position 4 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClFN₃ | |
| IUPAC Name | [1-(4-Fluorophenyl)-3-methylpyrazol-4-yl]methanamine hydrochloride | |
| SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN.Cl |
The 4-fluorophenyl group enhances π-π stacking and hydrophobic interactions with biological targets, while the methyl group improves steric stability. The protonated amine (as hydrochloride) increases aqueous solubility, facilitating pharmacokinetic optimization.
Historical Context of Fluorophenyl-Substituted Heterocycles in Drug Discovery
Fluorophenyl-substituted heterocycles emerged prominently in the 1990s with the development of kinase inhibitors and antimicrobial agents. For example, RO3201195 , a p38 MAP kinase inhibitor, incorporates a 4-fluorophenyl-pyrazole scaffold to achieve selectivity and oral bioavailability. Fluorine’s electronegativity and small atomic radius enable precise modulation of drug-receptor interactions without steric hindrance.
The target compound builds on this legacy, combining fluorophenyl’s pharmacokinetic advantages with pyrazole’s synthetic flexibility. Its design aligns with trends in fragment-based drug discovery, where modular substituents are systematically optimized for target engagement.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.ClH/c1-8-9(6-13)7-15(14-8)11-4-2-10(12)3-5-11;/h2-5,7H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCSIADVJYQDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride, also known as SB39976, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C11H12FN3
- Molecular Weight : 205.23 g/mol
- IUPAC Name : [1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanamine
- CAS Number : 926242-20-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on neurotransmitter systems and potential anti-inflammatory properties. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy in various biological assays.
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiparasitic activity. For instance, compounds similar to [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine have shown promising results against Plasmodium species, the causative agents of malaria.
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| SB39976 | 0.064 | Potent against asexual stage parasites |
| Frontrunner analogs | 0.048 - 0.577 | Varying efficacy against transmission stages |
These results suggest that structural modifications can significantly enhance the potency and selectivity of pyrazole derivatives against specific parasitic targets .
Neuropharmacological Effects
The compound's influence on neurotransmitter systems has also been explored. It has been suggested that pyrazole derivatives can modulate serotonin and dopamine receptors, potentially leading to anxiolytic and antidepressant effects. This is particularly relevant in the context of developing new treatments for mood disorders.
Study on Antimalarial Efficacy
A study focused on optimizing the dihydroquinazolinone scaffold reported that compounds like SB39976 exhibited notable inhibition of PfATP4-associated Na+-ATPase activity, which is crucial for Plasmodium survival . The study highlighted that structural modifications could lead to improved metabolic stability and aqueous solubility, enhancing overall efficacy.
Neurotransmitter Interaction Study
Research examining the interaction of pyrazole derivatives with neurotransmitter receptors indicated that modifications in the pyrazole ring could lead to increased affinity for serotonin receptors, suggesting potential applications in treating anxiety and depression .
Safety Profile
While exploring the biological activities, it is crucial to consider safety profiles. The compound has been classified with several hazard warnings, including:
- Harmful if swallowed (Acute toxicity)
- Causes skin irritation
- Causes serious eye irritation
These classifications necessitate careful handling and further investigation into long-term safety and toxicity profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycle , substituent patterns , and pharmacokinetic profiles . Below is a detailed analysis:
Pyrazole-Based Analogs
Heterocycle-Modified Analogs
Pharmacokinetic and Functional Comparisons
- Lipophilicity : The 3,5-dimethyl pyrazole analog (MW 283.75) exhibits higher logP than the parent compound (MW 255.72), suggesting slower clearance .
- Receptor Selectivity : Sarizotan’s benzopyran-pyrrolidine scaffold confers affinity for 5-HT₁A and D₂ receptors, while the simpler pyrazole structure of the target compound may prioritize alternative targets (e.g., sigma-1 receptors) .
- Metabolic Stability : Oxadiazole and thiazole analogs are less prone to CYP450-mediated oxidation compared to pyrazoles, which are susceptible to N-demethylation .
Structural Validation and Crystallographic Data
The compound’s structure has been validated using tools like SHELXL for crystallographic refinement . Key bond lengths and angles align with pyrazole derivatives (e.g., N–C bond lengths ~1.34 Å, C–F bond ~1.35 Å) . Computational modeling of analogs (e.g., oxadiazole derivatives) reveals reduced dipole moments compared to pyrazoles, impacting membrane permeability .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves:
- Formation of the pyrazole ring with appropriate substituents at the 1- and 3-positions.
- Introduction of the 4-fluorophenyl group at the N-1 position.
- Installation of the methanamine group at the 4-position of the pyrazole ring.
- Conversion of the free amine to its hydrochloride salt for improved stability and handling.
Stepwise Preparation Methods
Pyrazole Core Construction
- Starting Materials: 2,3-dihalopyrazines such as 2,3-dichloropyrazine are commonly used as precursors for pyrazole derivatives.
- Key Reaction: The 2,3-dichloropyrazine undergoes nucleophilic aromatic substitution with diaryl imines prepared via condensation of aromatic aldehydes (e.g., 4-fluorobenzaldehyde) with amines. This step forms a diaryl imine intermediate.
- Conditions: The reaction is typically carried out in tetrahydrofuran (THF) under nitrogen protection at low temperatures (~ -5 °C), with bases such as sodium hexamethyldisilazide (NaHMDS) facilitating the substitution.
Installation of the Methanamine Group at the 4-Position
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Diaryl imine formation | 4-Fluorobenzaldehyde + methylamine | Room temperature | Ethanol or THF | 85-90 | Imine prepared by condensation |
| 2 | Nucleophilic aromatic substitution | Diaryl imine + 2,3-dichloropyrazine + NaHMDS | -5 °C to RT | THF | 70-80 | Under nitrogen atmosphere, base-mediated |
| 3 | Hydrolysis | Acidic hydrolysis of imine intermediate | Room temperature | Aqueous acid | 75-85 | Converts imine to amine |
| 4 | Salt formation | Treatment with HCl | Room temperature | Ethanol or water | Quantitative | Formation of hydrochloride salt |
Yields are approximate and can vary depending on scale and purification methods.
Alternative and Supporting Preparation Approaches
- Use of Diaryl Imines: Various diaryl imines with different substituents on the phenyl ring (including 4-fluorophenyl) have been used to diversify the pyrazole derivatives, indicating flexibility in the synthetic route.
- Base Selection: Sodium hexamethyldisilazide (NaHMDS) in THF is preferred for its strong, non-nucleophilic base properties, enabling efficient substitution without side reactions.
- Purification: Crystallization and chromatographic techniques are employed post-reaction to isolate the pure hydrochloride salt.
Supporting Data and Research Findings
- The patent US8513415B2 describes a robust method for preparing C-pyrazole-methylamines, including derivatives with 4-fluorophenyl substituents, using the above synthetic scheme with detailed experimental conditions.
- The method allows for atmospheric pressure operation but can be adapted to different pressures for optimization.
- The reaction tolerates various substituents on the aryl group, including halogens like fluorine, which is crucial for the target compound.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting material | 2,3-dichloropyrazine |
| Key intermediate | Diaryl imine (from 4-fluorobenzaldehyde + amine) |
| Base | Sodium hexamethyldisilazide (NaHMDS) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature range | -5 °C to room temperature |
| Reaction atmosphere | Nitrogen protection |
| Hydrolysis agent | Acidic aqueous solution |
| Salt formation | HCl in ethanol or water |
| Typical yields | 70-90% per step |
Q & A
Basic: What synthetic strategies are recommended for high-yield synthesis of [1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine hydrochloride?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole core. Key steps include:
- Step 1: Condensation of hydrazine derivatives with fluorophenyl-substituted diketones to form the pyrazole ring.
- Step 2: Methylation at the 3-position of the pyrazole using methyl iodide or dimethyl sulfate under basic conditions.
- Step 3: Introduction of the methanamine group via nucleophilic substitution or reductive amination.
- Step 4: Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol).
Critical Parameters:
- Temperature control (<0°C for methylation to avoid side reactions).
- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
- Purification via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .
Example Yield Optimization Table:
| Step | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 12 | 78 | 95% |
| 2 | 6 | 85 | 98% |
| 3 | 24 | 65 | 90% |
Basic: Which analytical techniques are essential for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the pyrazole ring substitution pattern and fluorophenyl group integration.
- ²D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
- Mass Spectrometry (MS):
- HRMS verifies molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- X-ray Crystallography:
- HPLC-PDA:
Advanced: How does the 4-fluorophenyl moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
The fluorine atom enhances:
- Lipophilicity: Increases blood-brain barrier permeability (logP ~2.5 vs. ~1.8 for non-fluorinated analogs).
- Metabolic Stability: Reduces cytochrome P450-mediated oxidation due to electron-withdrawing effects.
- Target Binding: Fluorine’s van der Waals radius (1.47 Å) optimizes fit in hydrophobic enzyme pockets (e.g., monoamine oxidase-B inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
